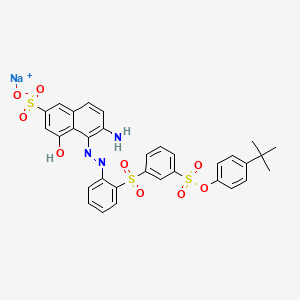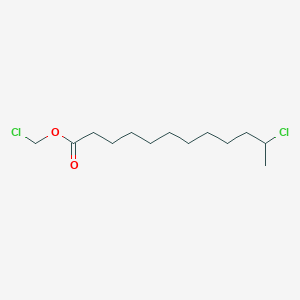
Chloromethyl 11-chlorododecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl 11-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . This compound is characterized by the presence of a chloromethyl group and a chlorododecanoate ester, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Chloromethyl 11-chlorododecanoate can be synthesized through the chloromethylation of 11-chlorododecanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
Chloromethyl 11-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 11-chlorododecanoic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 11-chlorododecanoic acid.
Hydrolysis: The primary products are 11-chlorododecanoic acid and methanol.
科学的研究の応用
Chloromethyl 11-chlorododecanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of chloromethyl 11-chlorododecanoate involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules . The ester group can also undergo hydrolysis, releasing 11-chlorododecanoic acid, which can further participate in biochemical pathways .
類似化合物との比較
Similar Compounds
- **Chlor
特性
CAS番号 |
80419-07-4 |
|---|---|
分子式 |
C13H24Cl2O2 |
分子量 |
283.2 g/mol |
IUPAC名 |
chloromethyl 11-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-12(15)9-7-5-3-2-4-6-8-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChIキー |
SWJDHWAMRFKAJU-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCCC(=O)OCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


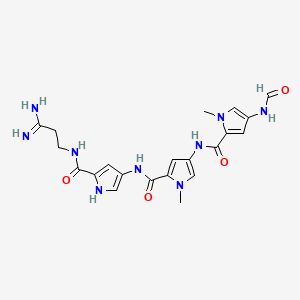
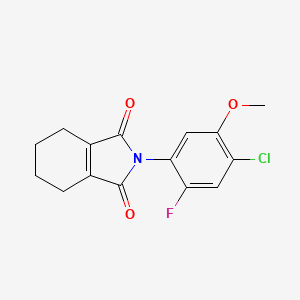
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)

![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
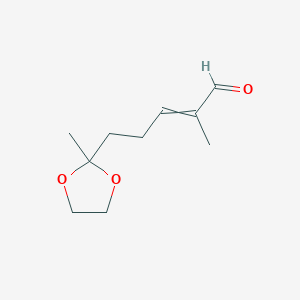
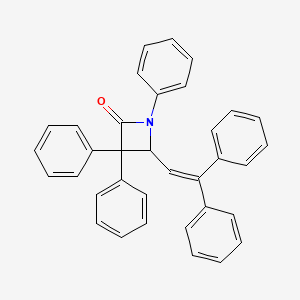
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)

![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
